3-(Chloromethyl)-5-methylbenzonitrile
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Overview
Description
3-(Chloromethyl)-5-methylbenzonitrile: is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, characterized by the presence of a chloromethyl group at the third position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-methylbenzonitrile typically involves the chloromethylation of 5-methylbenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 3-(Chloromethyl)-5-carboxybenzonitrile.
Reduction: Formation of 3-(Chloromethyl)-5-methylbenzylamine.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-5-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are studied for their ability to interact with specific biological targets and pathways, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-methylbenzonitrile and its derivatives depends on the specific application and targetThis interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
3-(Chloromethyl)benzonitrile: Lacks the methyl group at the fifth position.
5-Methylbenzonitrile: Lacks the chloromethyl group at the third position.
3-(Chloromethyl)-5-methylbenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 3-(Chloromethyl)-5-methylbenzonitrile is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8ClN |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5H2,1H3 |
InChI Key |
XVHWQNWFHKUYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)CCl |
Origin of Product |
United States |
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